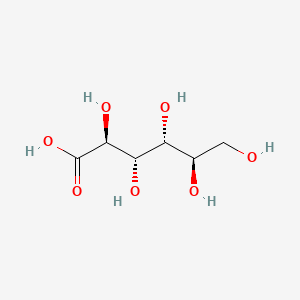

D-Mannonic acid

描述

属性

IUPAC Name |

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHNJXZEOKUKBD-MBMOQRBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331426, DTXSID20873879 | |

| Record name | Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6906-37-2, 642-99-9 | |

| Record name | Mannonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Mannonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mannonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Mannonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of D-Mannonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derived from D-mannose, is a primary metabolite found in various organisms, from bacteria to humans.[1] Its role in bacterial metabolic pathways has been a subject of study, particularly in the context of carbohydrate utilization. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its known biological roles, and detailed experimental protocols for its synthesis, purification, and analysis. All quantitative data is summarized in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a six-carbon sugar acid. Its physical and chemical properties are summarized in the tables below. It is important to note that comprehensive, experimentally determined quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature.[1][2]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₇ | [3] |

| Molecular Weight | 196.16 g/mol | [3] |

| IUPAC Name | (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | [3] |

| CAS Number | 642-99-9 | [3] |

| Boiling Point (Predicted) | 553.4 °C at 760 mmHg | [4] |

| Flash Point (Predicted) | 302.6 °C | [4] |

| XLogP3 (Predicted) | -3.4 | [4] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Hydrogen Bond Donor Count | 6 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Exact Mass | 196.05830272 Da | [3] |

| Complexity | 170 | [4] |

Table 3: Quantitative Solubility of this compound (Experimental Data Not Widely Available)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | ||

| Ethanol | ||

| DMSO |

Biological Role and Metabolic Pathways

This compound is an intermediate in the catabolism of hexuronic acids, such as D-glucuronate, in some bacteria.[5] It is also involved in pathways for the catabolism of L-gulonate and L-idonate in certain bacterial species.[6][7] The key enzyme in this pathway is D-mannonate dehydratase, which catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[5][8][9] This product is then further metabolized in central metabolic pathways like the Entner-Doudoroff pathway.[5]

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are intended as a starting point for researchers, and specific conditions may need to be optimized.

Synthesis of this compound via Oxidation of D-Mannose

This protocol describes a general method for the synthesis of this compound by the nitric acid oxidation of D-mannose.[10]

Materials:

-

D-mannose

-

Nitric acid (concentrated)

-

Oxygen gas

-

Methanol

-

Hydrochloric acid (methanolic)

-

Methylamine

-

Sodium hydroxide (B78521)

Procedure:

-

In a computer-controlled reactor, dissolve D-mannose in water.

-

Carefully add concentrated nitric acid to the solution.

-

Carry out the oxidation under an oxygen atmosphere. The reaction represents a catalytic oxidation of D-mannose with oxygen as the terminal oxidant.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., TLC or HPLC).

-

Upon completion, the crude oxidation product containing D-mannaric acid (a dicarboxylic acid) and other oxidation products is obtained.

-

To isolate a derivative, the crude product can be esterified with methanolic HCl.

-

The resulting ester can be converted to a crystalline amide, such as N,N'-dimethyl-D-mannaramide, by reaction with methylamine.

-

Treatment of the diamide (B1670390) with aqueous sodium hydroxide will yield the disodium (B8443419) salt of D-mannaric acid. Further purification and conversion to this compound may be required.

Workflow for Synthesis and Derivatization:

Purification by High-Performance Liquid Chromatography (HPLC)

A general HPLC method for the analysis and purification of organic acids is presented below. This method would need to be optimized for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., ODS-Hypersil, 5 µm, 25.0 cm x 0.46 cm) is often suitable for organic acid separation.[11]

-

Mobile Phase: A gradient of an aqueous solvent (A) and an organic solvent (B). For example:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A linear gradient can be employed, for example, starting with a low percentage of solvent B and gradually increasing it over the run time.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs, or refractive index detection if the analyte lacks a chromophore. For derivatized acids, a wavelength of 340 nm can be used.[11]

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Structural Analysis

General guidelines for preparing a sample of this compound for NMR analysis are as follows.

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[12]

-

Transfer the solution to a standard 5 mm NMR tube.

-

If quantitative analysis is required, add a known amount of an internal standard.

Data Acquisition (¹H NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: D₂O is a common choice for water-soluble compounds.

A general procedure for obtaining an FT-IR spectrum of a solid sample like this compound is described below.

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the resulting powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Conclusion

This compound is a key intermediate in specific bacterial metabolic pathways. This guide has summarized its known chemical and physical properties, highlighting the need for further experimental determination of its quantitative solubility. The provided experimental protocols offer a foundation for researchers working with this compound. A deeper understanding of its properties and biological roles may open avenues for its application in various scientific and industrial fields.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0242119) [hmdb.ca]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C6H12O7 | CID 3246006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Investigating the physiological roles of low-efficiency D-mannonate and D-gluconate dehydratases in the enolase superfamily: pathways for the catabolism of L-gulonate and L-idonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of Function in the Enolase Superfamily: d-Mannonate and d-Gluconate Dehydratases in the d-Mannonate Dehydratase Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mannonate dehydratase - Wikipedia [en.wikipedia.org]

- 10. Modifications in the nitric acid oxidation of D-mannose: X-ray crystal structure of N,N'-dimethyl D-mannaramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to D-Mannonic Acid: CAS Number, Molecular Structure, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Mannonic acid, a sugar acid with growing interest in various scientific fields. This document details its chemical identity, physicochemical properties, and key experimental protocols for its synthesis and quantification. Furthermore, it explores its role in biological pathways, offering a valuable resource for researchers and professionals in drug development and life sciences.

Chemical Identity and Molecular Structure

This compound is the carboxylic acid derivative of D-mannose. It is often found in equilibrium with its lactone form, D-mannono-1,4-lactone, particularly in solution.

CAS Numbers:

| Compound | CAS Number |

| This compound | 6906-37-2, 642-99-9 |

| D-Mannono-1,4-lactone | 26301-79-1[1] |

Molecular Structure:

-

This compound:

-

Molecular Formula: C₆H₁₂O₇

-

IUPAC Name: (2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid

-

-

D-Mannono-1,4-lactone:

-

Molecular Formula: C₆H₁₀O₆

-

IUPAC Name: (3R,4S,5R)-3,4,5-trihydroxy-5-((R)-1,2-dihydroxyethyl)dihydrofuran-2(3H)-one

-

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its γ-lactone form is presented below.

| Property | This compound | D-Mannono-1,4-lactone |

| Molecular Weight | 196.16 g/mol [2] | 178.14 g/mol [1] |

| Melting Point | 74 °C[3] | 153 °C[1] |

| Boiling Point (Predicted) | 553.4 °C at 760 mmHg | Not available |

| Flash Point (Predicted) | 302.6 °C | Not available |

| LogP (Predicted) | -3.129 | Not available |

| Hydrogen Bond Donors | 6 | 4 |

| Hydrogen Bond Acceptors | 7 | 6 |

| Rotatable Bond Count | 5 | 1 |

Experimental Protocols

Synthesis of this compound by Oxidation of D-Mannose

A common method for the synthesis of aldonic acids is the oxidation of the corresponding aldose. The following protocol describes a general procedure for the oxidation of D-mannose to this compound using nitric acid as the oxidizing agent.

Materials:

-

D-mannose

-

Nitric acid (concentrated and dilute)

-

Deionized water

-

Sodium hydroxide (B78521) (NaOH) solution

-

Calcium carbonate (CaCO₃) or Barium hydroxide (Ba(OH)₂)

-

Ethanol

-

Reaction vessel with temperature and pressure control

-

Stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a temperature-controlled reactor, dissolve D-mannose in water.

-

Oxidation: Slowly add nitric acid to the D-mannose solution while maintaining a controlled temperature (e.g., 30-40°C) and pressure. The reaction is exothermic and releases nitrogen oxides, so proper ventilation and cooling are crucial. The concentration of nitric acid and the reaction time will influence the yield of this compound versus the over-oxidized D-mannaric acid. Milder conditions favor the formation of the monocarboxylic acid.

-

Neutralization and Removal of Nitric Acid: After the reaction is complete, the excess nitric acid must be removed. This can be achieved by neutralization with a base such as sodium hydroxide, followed by techniques like diffusion dialysis or nanofiltration.[4] Alternatively, the acid can be neutralized by the addition of calcium carbonate or barium hydroxide to precipitate the nitrate (B79036) salts.

-

Isolation of this compound Salt: The resulting solution contains the salt of this compound (e.g., sodium mannonate or calcium mannonate). The salt can be isolated by precipitation, often by the addition of ethanol, followed by filtration.

-

Conversion to Free Acid (Optional): To obtain the free this compound, the salt can be treated with a strong acid cation exchange resin.

-

Purification and Characterization: The final product can be purified by recrystallization. The identity and purity should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general method for the quantification of this compound in a biological matrix, such as cell culture media, using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method is highly sensitive and specific.

Materials and Reagents:

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-D-Mannonic acid)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To 100 µL of the sample, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) in a 1:3 or 1:4 ratio (sample:solvent).

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant.

-

-

Sample Cleanup (Optional but Recommended):

-

For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances. Condition the SPE cartridge according to the manufacturer's protocol. Load the supernatant, wash the cartridge, and elute the analytes.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in the initial mobile phase.

-

-

HPLC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: A column suitable for the separation of polar compounds, such as a hydrophilic interaction liquid chromatography (HILIC) column or a mixed-mode column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve ionization.

-

Flow Rate: A typical flow rate for analytical HPLC columns is 0.2-0.5 mL/min.

-

Column Temperature: Maintain a constant column temperature (e.g., 40°C) for reproducible chromatography.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for the analysis of acidic compounds.

-

Multiple Reaction Monitoring (MRM): Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and its internal standard. This provides high selectivity and sensitivity.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of known concentrations of the this compound standard.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Pathways and Significance

This compound is an intermediate in the metabolism of D-mannose in various organisms. In some bacteria, such as Pseudomonas aeruginosa, the catabolism of D-mannose can proceed through an oxidative pathway where D-mannose is first oxidized to D-mannono-1,4-lactone, which then hydrolyzes to this compound. This is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate and further metabolized.

A related and well-characterized pathway in Pseudomonas aeruginosa is the biosynthesis of alginate, a virulence factor. In this pathway, GDP-mannose is irreversibly oxidized to GDP-mannuronic acid by the enzyme GDP-mannose dehydrogenase.[5] This highlights the importance of mannose oxidation products in bacterial physiology and pathogenesis.

Below is a simplified representation of the initial steps of an oxidative D-mannose catabolic pathway.

Caption: Oxidative catabolism of D-Mannose.

Conclusion

This technical guide provides essential information on this compound for researchers and professionals. The detailed protocols for synthesis and quantification, along with an overview of its biological relevance, serve as a foundational resource for further investigation into the roles of this sugar acid in various biological systems and its potential applications in drug development and biotechnology. The provided data and methodologies are intended to facilitate reproducible and accurate research in this exciting area.

References

- 1. US20140256983A1 - Method of oxidation using nitric acid - Google Patents [patents.google.com]

- 2. lcms.cz [lcms.cz]

- 3. benchchem.com [benchchem.com]

- 4. Draw and name the products of nitric acid oxidation of (a) D-mann... | Study Prep in Pearson+ [pearson.com]

- 5. The GDP-Mannose Dehydrogenase of Pseudomonas aeruginosa: An Old and New Target to Fight against Antibiotics Resistance of Mucoid Strains - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Sources and Occurrence of D-Mannonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a naturally occurring sugar acid, is a primary metabolite found across diverse biological systems, from microorganisms to mammals. This technical guide provides a comprehensive overview of the known natural sources and occurrence of this compound. It details its presence in bacteria, archaea, and eukaryotes, with a focus on quantitative data where available. Furthermore, this document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside an exploration of its biosynthetic and metabolic pathways. The information is presented to support researchers, scientists, and drug development professionals in understanding the significance and potential applications of this ubiquitous biomolecule.

Natural Occurrence of this compound

This compound is a primary metabolite, indicating its essential role in the fundamental physiological processes of living organisms.[1] Its distribution spans across all domains of life.

Microbial Sources

This compound is a key intermediate in the hexuronate catabolism pathway in various bacteria, including the well-studied model organism Escherichia coli.[2][3] In this pathway, it is produced from L-gulonate and subsequently converted to 2-keto-3-deoxy-D-gluconate by the enzyme D-mannonate dehydratase.[1][4]

The archaeon Thermoplasma acidophilum also utilizes this compound in its carbohydrate metabolism. In this thermoacidophilic organism, D-mannose (B1359870) is oxidized to this compound, which is then dehydrated as part of a proposed oxidative mannose catabolism pathway.[4]

Eukaryotic Sources

Evidence suggests the presence of this compound in eukaryotes, although quantitative data remains limited. It has been reported in the crustacean Daphnia pulex.[5] While its precise physiological role in many eukaryotes is still under investigation, its existence as a primary metabolite suggests its involvement in fundamental cellular functions.[1]

Algal and Fungal Sources

Marine microalgae are known to produce a variety of compatible solutes and other metabolites, and while specific quantification of this compound is not widely reported, the building blocks for its synthesis are present. For instance, alginate, a major polysaccharide in brown algae, is composed of mannuronic acid, a closely related compound. The enzymatic breakdown of such polysaccharides could potentially yield this compound.

Quantitative Data on this compound Occurrence

Despite its widespread presence, there is a notable scarcity of published quantitative data on the concentration of this compound in various natural sources. The tables below are structured to incorporate such data as it becomes available in the scientific literature.

Table 1: Occurrence of this compound in Microbial Sources

| Organism | Strain | Growth Conditions | Concentration | Reference |

| Escherichia coli | K-12 | Grown on D-glucuronate | Present (intermediate) | [3] |

| Thermoplasma acidophilum | DSM 1728 | - | Present (intermediate) | [4] |

Table 2: Occurrence of this compound in Eukaryotic Sources

| Organism | Tissue/Fluid | Condition | Concentration | Reference |

| Daphnia pulex | Whole organism | - | Data not available | [5] |

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for understanding its physiological roles and potential applications. The following sections provide detailed methodologies for its extraction, isolation, and analysis.

Extraction of this compound from Natural Sources

Protocol 1: Extraction of Organic Acids from Plant Material (General Protocol adaptable for this compound)

This protocol is a modification of the method described by Chen et al. (2001) for the general extraction of organic acids from plant tissues.

Materials:

-

Dried plant powder (50 mg)

-

0.5 N HCl

-

50% Sulfuric acid (H₂SO₄)

-

Distilled water

-

Shaker

-

Centrifuge

-

Water bath

Procedure:

-

To 50 mg of dried plant powder, add 0.5 ml of 0.5 N HCl and 0.5 ml of methanol.

-

Shake the mixture for 3 hours.

-

Centrifuge at 12,000 × g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Add 300 μl of methanol and 100 μl of 50% H₂SO₄ to the supernatant.

-

Incubate overnight in a water bath at 60°C for esterification.

-

Cool the mixture to room temperature (25°C).

-

Add 800 μl of chloroform and 400 μl of distilled water.

-

Vortex for 1 minute to partition the phases.

-

The lower chloroform layer containing the esterified organic acids is collected for GC-MS analysis.[6]

Protocol 2: Extraction from Microbial Biomass (General Protocol)

Materials:

-

Microbial cell pellet

-

Extraction solvent (e.g., a mixture of methanol, chloroform, and water)

-

Centrifuge

-

Homogenizer (optional)

Procedure:

-

Harvest microbial cells by centrifugation.

-

Resuspend the cell pellet in a suitable extraction solvent. The ratio of solvents can be optimized depending on the specific microorganism.

-

Disrupt the cells using methods such as sonication or bead beating to ensure efficient extraction.

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites for further analysis.

Quantification of this compound

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis

This method is suitable for the analysis of derivatized organic acids.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

DB-5ms analytical column (or equivalent)

GC Conditions:

-

Carrier gas: Helium

-

Initial column temperature: 50°C (hold for 1 min)

-

Temperature ramp 1: Increase at 25°C/min to 125°C

-

Temperature ramp 2: Increase at 10°C/min to 300°C (hold for 15 min)

-

Injection temperature: 250°C

-

Injection mode: Split

-

Column flow rate: 1.7 ml/min[6]

MS Conditions:

-

Ion source temperature: 200°C

-

Interface temperature: 280°C

-

Solvent cut time: 3 min

-

Detector gain mode: Relative[6]

Data Analysis:

-

Identification of this compound is achieved by comparing its mass spectrum with a known standard and utilizing spectral libraries such as the National Institute of Standard and Technology (NIST) library.

-

Quantification is performed by generating a standard curve with known concentrations of a this compound standard.[6]

Protocol 4: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - Adaptable for this compound

This protocol is based on a validated method for D-mannose and can be adapted for this compound, offering high selectivity and sensitivity.[7][8]

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer

Sample Preparation:

-

Extract this compound from the sample matrix as described in section 3.1.

-

A derivatization step may not be necessary for LC-MS/MS analysis.[7]

Chromatographic Conditions (to be optimized for this compound):

-

Column: A suitable column for polar organic acids (e.g., a reversed-phase C18 column or a specific organic acid analysis column).

-

Mobile phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow rate: To be optimized based on the column dimensions.

-

Column temperature: To be optimized for best separation.

Mass Spectrometry Conditions (to be optimized for this compound):

-

Ionization mode: Electrospray ionization (ESI), likely in negative mode for the acidic carboxyl group.

-

Detection: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion would be selected.

Validation: The method should be validated according to standard guidelines for selectivity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7]

Biosynthesis and Metabolic Pathways

Bacterial Hexuronate Catabolism

In E. coli, this compound is an intermediate in the catabolism of hexuronates. The pathway involves the conversion of D-glucuronate to D-fructuronate and then to D-mannonate via the action of D-fructuronate reductase (UxuB). Subsequently, D-mannonate dehydratase (UxuA) catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[2]

A related pathway for L-gulonate catabolism has also been identified in E. coli and Chromohalobacter salexigens. This pathway involves two successive dehydrogenase reactions to epimerize L-gulonate to D-mannonate.[1]

Caption: Simplified bacterial hexuronate and L-gulonate catabolism pathways leading to this compound.

Oxidative Mannose Catabolism in Archaea

In Thermoplasma acidophilum, an oxidative pathway for D-mannose catabolism has been proposed. This pathway involves the oxidation of D-mannose to D-mannono-1,4-lactone, which exists in equilibrium with this compound. The this compound is then dehydrated by mannonate dehydratase to 2-keto-3-deoxy-D-gluconate.[4]

Caption: Proposed oxidative D-mannose catabolism pathway in Thermoplasma acidophilum.

Logical Relationships and Experimental Workflows

The successful analysis of this compound from natural sources requires a systematic workflow, from sample collection and preparation to instrumental analysis and data interpretation.

Caption: General experimental workflow for the analysis of this compound from natural sources.

Conclusion

This compound is a widely distributed primary metabolite with important roles in microbial carbohydrate metabolism. While its presence in a variety of organisms is established, there is a clear need for more extensive quantitative research to fully understand its physiological significance and concentration in different natural sources. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers to further investigate this intriguing biomolecule. Future studies focusing on quantitative analysis and the elucidation of its complete biosynthetic and signaling pathways in a broader range of organisms will be crucial for unlocking its potential applications in biotechnology and medicine.

References

- 1. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C6H12O7 | CID 3246006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quantification of organic acids using gas chromatography-mass spectrometry (GC-MS) [bio-protocol.org]

- 7. Quantification of d-mannose in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Biosynthesis of D-Mannonic Acid in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannonic acid, a sugar acid derivative of mannose, is a valuable chiral building block for the synthesis of pharmaceuticals and other specialty chemicals. As the demand for sustainable and enantiomerically pure compounds grows, microbial biosynthesis of this compound presents a promising alternative to traditional chemical synthesis routes. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the microbial production of this compound, detailed experimental protocols for its study, and a summary of relevant quantitative data to support research and development in this field.

Biosynthetic Pathways of this compound

Microorganisms primarily utilize the uronic acid pathway for the catabolism of D-glucuronic acid, with this compound being a key intermediate. An alternative potential pathway may proceed from D-glucose via myo-inositol.

The Uronic Acid Pathway

In many bacteria, including Escherichia coli, the biosynthesis of this compound from D-glucuronic acid is a three-step enzymatic process. D-glucuronic acid can be sourced from the environment or derived from the catabolism of other sugars.

The key enzymatic steps are:

-

Isomerization of D-glucuronate: D-glucuronate is converted to D-fructuronate by the enzyme D-glucuronate isomerase (EC 5.3.1.12), also known as uronate isomerase.

-

Reduction of D-fructuronate: D-fructuronate is then reduced to D-mannonate by D-fructuronate reductase (EC 1.1.1.57), also known as mannonate oxidoreductase, utilizing NADH as a cofactor.

-

Dehydration of D-mannonate: D-mannonate is subsequently dehydrated to 2-keto-3-deoxy-D-gluconate by D-mannonate dehydratase (EC 4.2.1.8).

Putative Pathway from D-Glucose via myo-Inositol

A potential alternative route for the biosynthesis of this compound can be hypothesized to proceed from the common microbial substrate D-glucose through the intermediate myo-inositol. This pathway would involve the following steps:

-

Synthesis of myo-inositol from D-glucose: D-glucose is first converted to glucose-6-phosphate, which is then isomerized to myo-inositol-1-phosphate by ** myo-inositol-1-phosphate synthase** (EC 5.5.1.4). The phosphate (B84403) group is subsequently removed by a phosphatase to yield myo-inositol.

-

Oxidation of myo-inositol: myo-inositol is oxidized to D-glucuronic acid by ** myo-inositol oxygenase** (EC 1.13.99.1).

-

Conversion to this compound: D-glucuronic acid then enters the established uronic acid pathway to be converted to this compound as described above.

Data Presentation

While extensive research has been conducted on the enzymes involved in this compound biosynthesis, there is a notable lack of published data on the production titers, yields, and productivities of this compound in either wild-type or metabolically engineered microorganisms. The following tables summarize the available kinetic parameters for the key enzymes in the uronic acid pathway. This data can be instrumental in developing metabolic models and guiding metabolic engineering strategies.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | EC Number | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) |

| D-Glucuronate isomerase | 5.3.1.12 | Escherichia coli | D-Glucuronate | 2.5 | - | - |

| D-Fructuronate reductase | 1.1.1.57 | Escherichia coli | D-Fructuronate | 0.2 | - | - |

| D-Mannonate dehydratase | 4.2.1.8 | Streptococcus suis | D-Mannonate | 0.45 | 18.9 | 4.2 x 104 |

| D-Mannonate dehydratase | 4.2.1.8 | Escherichia coli | D-Mannonate | 0.8 | - | - |

Note: Data is compiled from various sources and experimental conditions may differ. A '-' indicates that the data was not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

D-Mannonate Dehydratase Activity Assay

This spectrophotometric assay measures the activity of D-mannonate dehydratase by quantifying the formation of its product, 2-keto-3-deoxy-D-gluconate (KDG).

Materials:

-

Tris-HCl buffer (200 mM, pH 7.5)

-

MnSO4 solution (80 mM)

-

D-mannonate solution (substrate, concentrations ranging from 0.1 to 10 mM)

-

Purified D-mannonate dehydratase enzyme solution (e.g., 1 µM)

-

Trichloroacetic acid (TCA) solution (10%)

-

Thiobarbituric acid (TBA) reagent

Procedure:

-

Prepare the assay mixture in a microcentrifuge tube containing:

-

200 µl of 200 mM Tris-HCl buffer (pH 7.5)

-

10 µl of 80 mM MnSO4

-

Varying concentrations of D-mannonate

-

Add purified D-mannonate dehydratase to a final concentration of 1 µM.

-

Adjust the final volume to 400 µl with sterile deionized water.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 600 µl of 10% TCA.

-

Centrifuge the mixture to pellet any precipitated protein.

-

To the supernatant, add TBA reagent and heat to develop a colored complex with the KDG product.

-

Measure the absorbance of the colored solution at the appropriate wavelength (typically 549 nm).

-

A standard curve of known KDG concentrations should be prepared to quantify the amount of product formed.

Quantification of this compound in Fermentation Broth by HPLC

This protocol outlines a general method for the analysis of this compound from microbial culture supernatants using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fermentation broth sample

-

Perchloric acid (0.6 M) or other suitable precipitating agent

-

Syringe filters (0.22 µm)

-

HPLC system with a suitable column for organic acid analysis (e.g., Aminex HPX-87H)

-

Mobile phase (e.g., dilute sulfuric acid, such as 5 mM)

-

This compound standard for calibration

Procedure:

-

Sample Preparation:

-

Take a known volume of fermentation broth (e.g., 1 ml).

-

Centrifuge to remove microbial cells.

-

To the supernatant, add an equal volume of cold 0.6 M perchloric acid to precipitate proteins.

-

Incubate on ice for 10 minutes.

-

Centrifuge to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Column: Aminex HPX-87H or equivalent ion-exclusion column.

-

Mobile Phase: Isocratic elution with 5 mM H2SO4.

-

Flow Rate: 0.6 ml/min.

-

Column Temperature: 50-60°C.

-

Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µl.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the concentration of this compound in the sample by integrating the peak area and comparing it to the calibration curve.

-

Whole-Cell Biotransformation for this compound Production

This protocol describes a general procedure for using whole microbial cells as biocatalysts for the conversion of a substrate (e.g., D-glucuronic acid or D-glucose) to this compound.

Materials:

-

Microorganism expressing the necessary enzymes (either naturally or through recombinant technology).

-

Growth medium (e.g., LB or a defined minimal medium).

-

Inducer for gene expression if using an inducible promoter (e.g., IPTG).

-

Biotransformation buffer (e.g., phosphate buffer, pH 7.0).

-

Substrate solution (e.g., concentrated D-glucuronic acid or D-glucose).

Procedure:

-

Cell Culture and Induction:

-

Inoculate a suitable volume of growth medium with the selected microorganism.

-

Grow the culture at the optimal temperature and shaking speed until it reaches the desired growth phase (e.g., mid-log phase).

-

If using an inducible expression system, add the inducer and continue incubation for a period sufficient to allow for protein expression.

-

-

Cell Harvesting and Preparation:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with biotransformation buffer to remove residual growth medium.

-

Resuspend the cells in the biotransformation buffer to a desired cell density (e.g., measured by optical density at 600 nm).

-

-

Biotransformation Reaction:

-

Add the substrate solution to the cell suspension to initiate the biotransformation.

-

Incubate the reaction mixture at the optimal temperature with gentle agitation.

-

Take samples at regular intervals to monitor substrate consumption and product formation using HPLC (as described in Protocol 2).

-

-

Process Termination and Analysis:

-

Once the reaction has reached completion or the desired endpoint, terminate the biotransformation by separating the cells from the reaction mixture via centrifugation.

-

The supernatant containing the this compound can then be collected for downstream processing and purification.

-

Conclusion

The microbial biosynthesis of this compound is a field with significant potential for the sustainable production of this valuable chemical. The primary metabolic route via the uronic acid pathway is well-characterized in terms of its enzymatic steps. However, a key area for future research is the exploration and optimization of microbial hosts to achieve high titers and yields of this compound. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate and engineer microbial systems for efficient this compound production. Further studies focusing on metabolic engineering to enhance precursor supply, optimize enzyme expression, and minimize competing pathways will be crucial for the development of economically viable bioprocesses.

The Enigmatic Role of D-Mannonic Acid in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a six-carbon sugar acid, is an intermediate in several metabolic pathways, most notably the uronic acid pathway. While its role in microbial metabolism is relatively well-characterized, its significance in mammalian systems is an emerging area of investigation. This technical guide provides a comprehensive overview of the biosynthesis, degradation, and regulatory functions of this compound. It delves into the enzymatic reactions governing its metabolic flux, presents available quantitative data, and details experimental protocols for its study. Furthermore, this guide explores the potential of this compound and its metabolic pathway as a target for therapeutic intervention and drug development.

Introduction

This compound, also known as D-mannonate, is a primary metabolite found across various domains of life, from bacteria to humans.[1][2][3] It serves as a key node in carbohydrate metabolism, linking the catabolism of hexuronates to central glycolytic pathways. In microorganisms, the D-mannonate pathway is a critical route for the utilization of D-glucuronic acid and D-galacturonic acid as carbon sources.[4] While the presence of this compound in mammals is established, its precise metabolic roles and regulatory mechanisms are not yet fully elucidated, presenting a compelling area for future research. This guide aims to consolidate the current understanding of this compound metabolism, providing a technical resource for researchers and professionals in the life sciences.

Biosynthesis of this compound

The primary route for this compound biosynthesis is through the uronic acid pathway. The specific enzymatic steps can vary between organisms.

In Bacteria and Archaea

In many bacteria, this compound is formed from D-fructuronate, which is an intermediate in the catabolism of D-glucuronate. The key enzyme in this conversion is fructuronate reductase (EC 1.1.1.57), also known as D-mannonate oxidoreductase.[5][6][7][8][9] This enzyme catalyzes the NADH-dependent reduction of D-fructuronate to D-mannonate.

Another pathway identified in some bacteria, such as Chromohalobacter salexigens, involves the conversion of L-gulonate to D-mannonate. This transformation is achieved through the sequential action of two dehydrogenases: L-gulonate 5-dehydrogenase and a fructuronate reductase .[1]

In some archaea, like Thermoplasma acidophilum, this compound can be produced from the oxidation of D-mannose by a mannose-specific aldohexose dehydrogenase .[4]

A diagram of the bacterial biosynthesis of this compound is presented below:

In Mammals

The biosynthesis of this compound in mammals is less direct and not as well-defined as in microbes. It is believed to be an intermediate in the uronic acid pathway, which is primarily active in the liver.[10] In this pathway, D-glucuronic acid is converted to L-gulonic acid.[11] While the direct conversion of a downstream metabolite to this compound has not been definitively established in humans, the presence of the necessary enzymatic activities in other organisms suggests a potential, yet unconfirmed, route. The Human Metabolome Database lists this compound as a metabolite expected to be found in humans, though not yet quantified.[2][3] Further research is required to elucidate the precise biosynthetic pathway of this compound in mammalian cells.

Degradation of this compound

The primary degradation pathway for this compound across all domains of life involves its conversion to 2-keto-3-deoxy-D-gluconate (KDG). This reaction is catalyzed by the enzyme mannonate dehydratase (EC 4.2.1.8).[12] KDG can then enter the Entner-Doudoroff pathway or other central metabolic routes.

There are two main superfamilies of mannonate dehydratases that have been identified, representing an instance of convergent evolution:

-

The Enolase Superfamily: These enzymes are typically magnesium-dependent.

-

The Xylose Isomerase-like Superfamily: These enzymes are often iron-dependent.[4]

The general reaction catalyzed by mannonate dehydratase is as follows:

This compound ⇌ 2-Keto-3-deoxy-D-gluconate + H₂O

A diagram illustrating the degradation of this compound is shown below:

Quantitative Data

Quantitative data on this compound metabolism is crucial for understanding its physiological significance. The following tables summarize available kinetic data for key enzymes in its metabolic pathways. Data for mammalian enzymes are notably scarce, highlighting a significant knowledge gap.

Table 1: Kinetic Parameters of Fructuronate Reductase (EC 1.1.1.57)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Escherichia coli | D-Fructuronate | 0.13 | - | - | - | [13] |

| Chromohalobacter salexigens | D-Fructuronate | 0.79 ± 0.08 | - | 13 ± 0.4 | 1.6 x 104 | [13] |

Table 2: Kinetic Parameters of Mannonate Dehydratase (EC 4.2.1.8)

| Organism | Superfamily | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Novosphingobium aromaticivorans | Enolase | This compound | 0.23 ± 0.02 | 4.3 ± 0.1 | 1.9 x 104 | [14] |

| Caulobacter crescentus | Enolase | This compound | 0.15 ± 0.02 | 1.8 ± 0.1 | 1.2 x 104 | [15] |

| Thermoplasma acidophilum | Xylose Isomerase-like | This compound | 1.3 ± 0.2 | 28 ± 1 | 2.2 x 104 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

Enzyme Activity Assay for Mannonate Dehydratase

This protocol describes a continuous spectrophotometric assay to measure the activity of mannonate dehydratase.

Principle: The product of the mannonate dehydratase reaction, 2-keto-3-deoxy-D-gluconate (KDG), is reduced by NADH in the presence of KDG reductase. The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂

-

This compound solution (substrate)

-

NADH solution

-

KDG reductase

-

Purified mannonate dehydratase enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, NADH, and KDG reductase.

-

Initiate the reaction by adding the purified mannonate dehydratase enzyme.

-

Start the measurement by adding the this compound substrate.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

Workflow Diagram:

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17]

Principle: this compound is separated from other components of the biological matrix by liquid chromatography and then detected and quantified by a mass spectrometer operating in multiple reaction monitoring (MRM) mode. A stable isotope-labeled internal standard is used for accurate quantification.

Reagents and Materials:

-

LC-MS/MS system

-

Analytical column (e.g., HILIC or reversed-phase C18)

-

Mobile phases (e.g., acetonitrile (B52724) and water with formic acid)

-

This compound standard

-

Stable isotope-labeled this compound (internal standard)

-

Protein precipitation solvent (e.g., acetonitrile)

-

Biological samples (plasma, urine, etc.)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of sample, add the internal standard.

-

Precipitate proteins by adding a cold protein precipitation solvent.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate this compound using an appropriate chromatographic gradient.

-

Detect and quantify this compound and the internal standard using optimized MRM transitions.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of the this compound standard.

-

Determine the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow Diagram:

Role in Drug Development

The metabolic pathways involving this compound present potential targets for drug development, particularly in the context of infectious diseases and metabolic disorders.

Antimicrobial Drug Development

The D-mannonate pathway is essential for the growth of certain pathogenic bacteria that utilize hexuronates as a carbon source in the host environment.[4] Therefore, inhibitors of key enzymes in this pathway, such as mannonate dehydratase , could serve as novel antimicrobial agents.[18] The structural differences between the bacterial enzymes and any potential human homologues could be exploited to develop selective inhibitors with minimal off-target effects.

Metabolic Disorders

Dysregulation of the uronic acid pathway has been implicated in certain metabolic disorders.[19] While the direct role of this compound in these conditions is not yet clear, understanding its metabolism could provide insights into disease pathogenesis and identify new therapeutic targets. For instance, modulating the flux through the uronic acid pathway could have implications for conditions associated with altered glucose metabolism.

Conclusion and Future Directions

This compound is a metabolite with a conserved role in microbial carbohydrate metabolism. Its involvement in the uronic acid pathway highlights its importance in the catabolism of sugar acids. However, a significant knowledge gap exists regarding its biosynthesis, degradation, and physiological relevance in mammals. Future research should focus on:

-

Elucidating the complete mammalian this compound metabolic pathway: This includes identifying the enzymes responsible for its synthesis and degradation in human cells.

-

Quantifying this compound levels in various human tissues and fluids: This will help establish its physiological concentration range and identify potential alterations in disease states.

-

Investigating the regulatory mechanisms governing this compound metabolism: Understanding how the pathway is controlled will provide insights into its integration with overall cellular metabolism.

-

Exploring the therapeutic potential of targeting this compound metabolism: This includes the development of specific enzyme inhibitors for antimicrobial applications and investigating its role in metabolic diseases.

A deeper understanding of this compound's role in metabolic pathways will undoubtedly open new avenues for both basic research and the development of novel therapeutic strategies.

References

- 1. Food for thought: Opportunities to target carbon metabolism in antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0242119) [hmdb.ca]

- 4. Mechanisms Linking the Gut Microbiome and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. Fructuronate reductase - Wikipedia [en.wikipedia.org]

- 7. online-medical-dictionary.org [online-medical-dictionary.org]

- 8. ENZYME - 1.1.1.57 fructuronate reductase [enzyme.expasy.org]

- 9. EC 1.1.1.57 - fructuronate reductase. [ebi.ac.uk]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. This compound|lookchem [lookchem.com]

- 12. Mannonate dehydratase - Wikipedia [en.wikipedia.org]

- 13. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of Function in the Enolase Superfamily: d-Mannonate and d-Gluconate Dehydratases in the d-Mannonate Dehydratase Subgroup - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. microbenotes.com [microbenotes.com]

D-Mannonic Acid: A Key Primary Metabolite in Bacterial Catabolic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid is a crucial intermediate in the bacterial catabolism of hexuronic acids, such as D-glucuronate, and the sugar alcohol L-gulonate. As a primary metabolite, it sits (B43327) at the crossroads of pathways that feed into central carbon metabolism, making it a subject of significant interest for understanding bacterial physiology, nutrient acquisition, and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the metabolic pathways involving this compound in bacteria, details the enzymology of key catalysts, presents quantitative data on enzyme kinetics, outlines detailed experimental protocols for its study, and describes the genetic regulatory circuits that govern its metabolism.

Metabolic Pathways Involving this compound

This compound is a central intermediate in at least two major catabolic pathways in bacteria: the D-glucuronate catabolic pathway and the L-gulonate catabolic pathway. These pathways ultimately convert these sugar acids into intermediates of the Entner-Doudoroff or Embden-Meyerhof-Parnas pathways.

The D-Glucuronate Catabolic Pathway (Ashwell Pathway)

In many bacteria, including Escherichia coli, D-glucuronate is metabolized via the Ashwell pathway, where this compound is a key intermediate.[1][2] This pathway allows bacteria to utilize a common component of plant cell walls and animal tissues as a carbon and energy source.[1]

The pathway proceeds as follows:

-

D-Glucuronate Isomerase (UxaC): D-Glucuronate is isomerized to D-fructuronate.

-

D-Fructuronate Reductase (UxuB): D-Fructuronate is reduced to D-mannonate.

-

D-Mannonate Dehydratase (UxuA/ManD): D-Mannonate is dehydrated to 2-keto-3-deoxy-D-gluconate (KDG).

-

KDG Kinase (KdgK): KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG).

-

KDPG Aldolase (Eda): KDPG is cleaved into pyruvate (B1213749) and glyceraldehyde-3-phosphate, which then enter central metabolism.

References

- 1. Investigating the Physiological Roles of Low-Efficiency d-Mannonate and d-Gluconate Dehydratases in the Enolase Superfamily: Pathways for the Catabolism of l-Gulonate and l-Idonate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of D-Mannonic Acid in Plant Biology: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannonic acid, a sugar acid and primary metabolite, is ubiquitously found in living organisms, yet its specific biological significance in the plant kingdom remains largely uncharted territory.[1][2] While direct research on this compound in plants is sparse, its close structural relationship to D-mannose—a key player in vital plant processes—suggests potential roles in ascorbate (B8700270) biosynthesis and cell wall architecture. This technical guide synthesizes the current understanding of D-mannose metabolism in plants to infer the potential biological significance of this compound. It provides a hypothetical framework for its biosynthesis and function, detailed experimental protocols for its detection and quantification, and visual workflows to guide future research in this nascent field.

Introduction

This compound is the carboxylic acid form of D-mannose. As a primary metabolite, it is considered essential for fundamental physiological processes.[1][2] In microorganisms, D-mannonate is a known intermediate in the catabolism of D-glucuronate, a significant component of plant cell wall biomass. This connection suggests that while its role within the living plant is not well-defined, it is a relevant molecule in the broader context of plant biomass turnover in the ecosystem. This guide aims to bridge the knowledge gap by exploring the potential significance of this compound in plants, focusing on two primary areas: as a potential intermediate in ascorbate biosynthesis and its connection to cell wall polysaccharide synthesis.

Potential Biological Significance of this compound in Plants

A Putative Role in Ascorbate (Vitamin C) Biosynthesis

The primary pathway for ascorbate biosynthesis in plants is the well-established D-mannose/L-galactose pathway.[3] This pathway commences with D-mannose-1-phosphate and proceeds through a series of enzymatic steps to yield L-ascorbic acid.

While this compound is not a recognized intermediate in the canonical D-mannose/L-galactose pathway, its formation from D-mannose is a chemically plausible oxidation reaction. Plants possess a wide array of dehydrogenase and aldo-keto reductase enzymes capable of oxidizing sugars.[4][5][6] It is conceivable that this compound exists as part of a minor or alternative branch of this central metabolic route.

Hypothetical Oxidation of D-Mannose to this compound:

The oxidation of the aldehyde group of D-mannose to a carboxylic acid would yield this compound. This reaction could be catalyzed by a non-specific NAD(P)+-dependent dehydrogenase.

Caption: Hypothetical oxidation of D-Mannose to this compound in plants.

A Potential Precursor for Cell Wall Components

A derivative of D-mannose, 3-deoxy-D-manno-2-octulosonic acid (Kdo), is an essential and highly conserved component of the rhamnogalacturonan II (RG-II) pectic fraction of the primary cell walls of higher plants. The structural integrity of RG-II is crucial for normal plant growth and development.

Although there is no direct evidence linking this compound to Kdo biosynthesis, the presence of this mannose-derived sugar acid in the cell wall highlights the importance of mannose oxidation products in plant structural biology. This compound could potentially serve as a substrate for further enzymatic modifications leading to other cell wall components or play a role in the regulation of cell wall synthesis.

Quantitative Data

Currently, there is a notable absence of published quantitative data on the concentration of this compound in various plant tissues or under different physiological conditions. The following table is provided as a template for future research to populate as data becomes available.

| Plant Species | Tissue | Developmental Stage | Stress Condition | This compound Concentration (µg/g FW) | Analytical Method | Reference |

| Arabidopsis thaliana | Rosette Leaves | 4 weeks | Control | Data not available | GC-MS/LC-MS | |

| Arabidopsis thaliana | Rosette Leaves | 4 weeks | Drought | Data not available | GC-MS/LC-MS | |

| Zea mays | Seedling Roots | 10 days | Control | Data not available | GC-MS/LC-MS | |

| Oryza sativa | Flag Leaf | Anthesis | Salinity | Data not available | GC-MS/LC-MS |

Experimental Protocols

The following protocols are proposed based on established methodologies for the analysis of sugar acids and other polar metabolites in plant tissues.[7][8]

Extraction of Polar Metabolites from Plant Tissue

This protocol is designed to extract a broad range of polar metabolites, including this compound, from plant material.

-

Sample Collection and Preparation:

-

Harvest plant tissue of interest and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Accurately weigh 50-100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

-

Extraction:

-

Add 1 mL of a pre-chilled (-20°C) extraction solvent of 80% methanol: 20% water containing a known concentration of an internal standard (e.g., ribitol (B610474) or a 13C-labeled organic acid) to the tube.

-

Vortex vigorously for 1 minute.

-

Incubate at 70°C for 15 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Phase Separation (for removal of non-polar compounds):

-

Transfer the supernatant to a new 2 mL tube.

-

Add 500 µL of chloroform (B151607) and vortex for 30 seconds.

-

Add 500 µL of water and vortex for 30 seconds.

-

Centrifuge at 4,000 x g for 5 minutes at 4°C to separate the phases.

-

Carefully collect the upper aqueous (polar) phase for analysis.

-

-

Drying and Storage:

-

Dry the collected polar phase in a vacuum concentrator (speed-vac).

-

The dried extract can be stored at -80°C until derivatization and analysis.

-

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like sugar acids, a derivatization step is necessary.[9][10]

-

Derivatization:

-

To the dried polar extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

-

Incubate at 37°C for 90 minutes with shaking. This step protects the carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking. This step silylates the hydroxyl and carboxyl groups, making the molecule volatile.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp to 325°C at 5°C/min, and hold for 10 minutes.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Full scan mode (m/z 50-600) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the this compound derivative.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum compared to an authentic standard.

-

Quantify the amount of this compound by comparing the peak area of its characteristic ions to the peak area of the internal standard and a calibration curve generated with the authentic standard.

-

Signaling Pathways and Experimental Workflows

D-Mannose/L-Galactose Pathway for Ascorbate Biosynthesis

The following diagram illustrates the established D-mannose/L-galactose pathway, providing context for the metabolism of D-mannose in plants.

Caption: The D-Mannose/L-Galactose pathway of ascorbate biosynthesis in plants.

Experimental Workflow for this compound Analysis

The diagram below outlines the key steps for the extraction, derivatization, and analysis of this compound from plant tissues.

Caption: Experimental workflow for the analysis of this compound in plants.

Conclusion and Future Directions

The biological significance of this compound in plants remains an open and intriguing question. Its structural proximity to D-mannose, a central molecule in plant metabolism, strongly suggests that this compound is not merely a metabolic curiosity but may play a role in ascorbate metabolism, cell wall dynamics, or other yet-to-be-discovered pathways. The lack of direct evidence underscores the need for focused research in this area. The experimental protocols and workflows provided in this guide offer a starting point for researchers to begin to unravel the functions of this enigmatic molecule. Future studies employing metabolomic profiling of various plant species under different conditions, coupled with enzymatic assays and genetic approaches, will be crucial in elucidating the precise role of this compound in plant growth, development, and stress responses.

References

- 1. pnas.org [pnas.org]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0242119) [hmdb.ca]

- 3. The D-mannose/L-galactose pathway plays a predominant role in ascorbate biosynthesis in the liverwort Marchantia polymorpha but is not regulated by light and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Functional genomics and structural insights into maize aldo-keto reductase-4 family: Stress metabolism and substrate specificity in embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant aldo-keto reductases (AKRs) as multi-tasking soldiers involved in diverse plant metabolic processes and stress defense: A structure-function update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of two novel aldo-keto reductases from Arabidopsis: expression patterns, broad substrate specificity, and an open active-site structure suggest a role in toxicant metabolism following stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

Stereoisomers of Mannonic Acid: A Technical Guide to Their Functions and Metabolic Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mannonic acid, a six-carbon sugar acid, exists as multiple stereoisomers, with D-mannonic acid and L-mannonic acid being the most prominent. These isomers and their derivatives play crucial roles in various biological processes, particularly in microbial metabolism, and are of increasing interest in glycobiology and drug development. This technical guide provides a comprehensive overview of the stereoisomers of mannonic acid, their known functions, and the enzymatic pathways they participate in. It includes a detailed summary of quantitative data, experimental protocols for key assays, and visual representations of metabolic pathways to facilitate a deeper understanding for researchers and professionals in the field.

Introduction

Stereoisomerism is a critical determinant of biological activity. In the context of sugar acids, the spatial arrangement of hydroxyl groups dictates their interaction with enzymes and their subsequent metabolic fate. Mannonic acid, with its multiple chiral centers, provides a compelling case study in the functional divergence of stereoisomers. This compound is a key intermediate in the catabolism of D-glucuronate in many bacteria, while its L-isomer and various derivatives are subjects of ongoing investigation for their potential biological activities, including enzyme inhibition.[1][2][3] This guide will delve into the specifics of these molecules, providing the technical details necessary for advanced research and development.

Stereoisomers of Mannonic Acid

Mannonic acid has several stereoisomers, but this guide will focus on the D- and L-forms, which are the most studied.

-

This compound: The D-stereoisomer of mannonic acid. It serves as a conjugate acid to D-mannonate.[2]

-

L-Mannonic acid: The L-stereoisomer of mannonic acid. Its gamma-lactone form is known to be involved in carbohydrate chemistry and may have biological activity influencing metabolic pathways.[3]

-

Lactones: Both D- and L-mannonic acid can form stable five-membered (gamma) or six-membered (delta) lactone rings through intramolecular esterification.[3][4] D-Mannono-1,4-lactone, for instance, has been noted for its potential lysozyme (B549824) inhibitory activity.[1][4]

Other related compounds and derivatives mentioned in the literature include:

-

2-(acetylamino)-2-deoxy-D-Mannonic acid, γ-lactone: A reagent used in glycobiology research.[5]

-

2,5-dideoxy-2,5-imino-d-mannonic acid: An iminosugar derivative with potential glycosidase inhibitory activity.[6]

-

6-Deoxy-L-mannonic acid: A rare sugar derivative found in some bacterial cell walls and studied for its potential role in antibiotic synthesis.[7]

Functions and Metabolic Pathways

The primary known function of mannonic acid stereoisomers is in microbial metabolic pathways, particularly the catabolism of hexuronates.

This compound in D-Glucuronate Catabolism

This compound is a central intermediate in the canonical pathway for D-glucuronate degradation in various bacteria, including Escherichia coli and Caulobacter crescentus.[8][9] This pathway involves the conversion of D-glucuronate to intermediates that can enter central metabolism.

A key enzyme in this pathway is D-mannonate dehydratase (ManD) , a member of the enolase superfamily.[8][10] ManD catalyzes the dehydration of D-mannonate to 2-keto-3-deoxy-D-gluconate.[8][11] Studies have revealed that the ManD subgroup of enzymes is not isofunctional; some members exhibit high efficiency for D-mannonate dehydration, while others have low efficiency or are more specific for D-gluconate.[10][11] High-efficiency ManDs appear to be analogues of the UxuA enzyme, which performs the same function in the E. coli D-glucuronate utilization pathway.[8]

The metabolic steps are as follows:

-

D-glucuronate is isomerized to D-fructuronate.

-

D-fructuronate is reduced to D-mannonate.

-

D-mannonate is dehydrated by D-mannonate dehydratase (ManD) to 2-keto-3-deoxy-D-gluconate.

-

2-keto-3-deoxy-D-gluconate is then phosphorylated and cleaved to enter glycolysis.[8][11]

// Edges representing the pathway D_Glucuronate -> D_Fructuronate [label=" UxaC\n(Isomerase)", fontcolor="#5F6368", fontsize=8]; D_Fructuronate -> D_Mannonate [label=" UxaB\n(Reductase)", fontcolor="#5F6368", fontsize=8]; D_Mannonate -> KDG [label=" ManD / UxuA\n(Dehydratase)", fontcolor="#5F6368", fontsize=8, color="#EA4335"]; KDG -> Central_Metabolism [label=" KdgK (Kinase)\n KdgA (Aldolase)", fontcolor="#5F6368", fontsize=8];

// Invisible nodes and edges for alignment {rank=same; D_Glucuronate; D_Fructuronate; D_Mannonate; KDG; Central_Metabolism;} } D-Glucuronate Catabolic Pathway.

L-Gulonate and L-Idonate Catabolism

Research has also uncovered cryptic pathways for the catabolism of L-gulonate and L-idonate in certain bacteria that involve D-mannonate as an intermediate.[9] For instance, a pathway in Chromohalobacter salexigens allows for growth on L-gulonate, which is converted to D-mannonate.[9] These pathways often utilize dehydrogenases to epimerize a six-carbon sugar acid.[9]

Quantitative Data Summary

The catalytic efficiency of D-mannonate dehydratases (ManD) and related enzymes varies significantly. The following table summarizes key kinetic parameters for enzymes from different organisms acting on D-mannonate and D-gluconate.

| Enzyme (Organism) | Substrate | kcat/KM (M⁻¹s⁻¹) | Reference |

| High-Efficiency ManDs | |||

| ManD (Caulobacter crescentus NA1000, B8GZZ7) | D-Mannonate | 1.2 x 10⁴ | [8] |

| NaManD (Novosphingobium aromaticivorans) | D-Mannonate | 10³ to 10⁴ | [11] |

| Low-Efficiency ManDs/GlcDs | |||

| ManD (Escherichia coli CFT073, RspA) | D-Mannonate | 5 | [9] |

| ManD (Escherichia coli CFT073, RspA) | D-Gluconate | 40 | [9] |

| GlcD (Salmonella enterica serovar Enteritidis, SeGlcD) | D-Gluconate | 80 | [9] |

| Other Dehydratases | |||

| UxuA (Chromohalobacter salexigens, CsUxuA) | D-Mannonate | 1.5 x 10³ | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the study of mannonic acid stereoisomers and related enzymes.

Protocol for Screening Dehydration Activity

This protocol is used to test for the enzymatic dehydration of a library of acid sugars.

Materials:

-

96-well UV-transparent acrylic plates

-

50 mM HEPES buffer, pH 7.9

-

10 mM MgCl₂

-

Purified enzyme solution (1 µM)

-

Acid sugar substrate library (1 mM)

-

1% semicarbazide (B1199961) reagent solution

-

Spectrophotometric plate reader

Procedure:

-

Prepare reaction mixtures (60 µL) in each well containing 50 mM HEPES (pH 7.9), 10 mM MgCl₂, 1 µM enzyme, and 1 mM of an acid sugar substrate. Include blank reactions without the enzyme.[11]

-